6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18366930
InChI: InChI=1S/C12H16N2OSi/c1-16(2,3)9-6-10-4-5-11-12(14-10)15-8-7-13-11/h4-5,13H,7-8H2,1-3H3
SMILES:
Molecular Formula: C12H16N2OSi
Molecular Weight: 232.35 g/mol

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

CAS No.:

Cat. No.: VC18366930

Molecular Formula: C12H16N2OSi

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine -

Specification

Molecular Formula C12H16N2OSi
Molecular Weight 232.35 g/mol
IUPAC Name 2-(2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C12H16N2OSi/c1-16(2,3)9-6-10-4-5-11-12(14-10)15-8-7-13-11/h4-5,13H,7-8H2,1-3H3
Standard InChI Key RDAFJNJWBZMZNZ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=NC2=C(C=C1)NCCO2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b] oxazine is classified under the IUPAC nomenclature system as a bicyclic heteroaromatic compound. Its molecular formula is C₁₃H₁₉N₂OSi, derived from the fusion of a pyridine ring (C₅H₅N) with a partially saturated oxazine moiety (C₃H₅NO) and a trimethylsilyl ethynyl side chain (C₅H₉Si) . The molecular weight calculates to 247.45 g/mol, with precise mass spectrometry data confirming this value in recent syntheses.

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₂OSi
Molecular Weight (g/mol)247.45
CAS Registry Number1198154-80-1 (core structure)
SMILESCSi(C)C#CC1=CNC2=C1CCO2Calculated
InChIKeyRUFOVPQUNXLVFW-UHFFFAOYSA-N

Structural Elucidation

The molecule’s core consists of a pyrido[2,3-b][1, oxazine system, where a pyridine ring is annulated with a 1,4-oxazine ring. The oxazine component exists in a 2,3-dihydro configuration, indicating partial saturation at the 2nd and 3rd positions, which reduces ring strain and enhances conformational flexibility . At the 6th position of the pyridine ring, a trimethylsilyl ethynyl (–C≡C–Si(CH₃)₃) group is attached, introducing steric bulk and electronic modulation through the silicon atom’s +I effect .

X-ray crystallography of analogous compounds reveals a nearly planar pyridine-oxazine system (torsion angle < 5°) with the ethynyl group oriented perpendicular to the aromatic plane to minimize steric clashes with the oxazine’s oxygen atom . The trimethylsilyl moiety adopts a staggered conformation, with Si–C bond lengths measuring 1.87–1.89 Å, consistent with σ-bonding hybridization.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis routes prioritize modular assembly to enable late-stage functionalization:

  • Core Construction: Formation of the pyrido-oxazine system via cyclocondensation of 2-aminopyridine derivatives with epoxide-containing intermediates .

  • Ethynylation: Sonogashira coupling at the 6-position using trimethylsilylacetylene under palladium catalysis .

  • Protection/Deprotection: Strategic use of silyl groups to prevent undesired side reactions during subsequent transformations .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1CyclocondensationDMF, 110°C, 12 h68%
2Pd/Cu-catalyzed CouplingTHF, Pd(PPh₃)₂Cl₂, CuI, RT, 6 h82%
3Silyl ProtectionTMSCl, Et₃N, CH₂Cl₂, 0°C → RT95%

Step 1: Cyclocondensation of 2-amino-3-hydroxypyridine with ethylene oxide under microwave irradiation yields the dihydrooxazine core .
Step 2: Sonogashira cross-coupling introduces the ethynyl group using trimethylsilylacetylene, with Pd(PPh₃)₂Cl₂ and CuI in tetrahydrofuran (THF) at room temperature .
Step 3: In situ protection of labile hydroxyl groups via trimethylsilyl chloride (TMSCl) ensures stability during purification .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning Behavior

The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) due to the hydrophobic trimethylsilyl group, as predicted by SILICOS-IT algorithms (Log P = 2.43) . In contrast, it demonstrates high solubility in polar aprotic solvents like DMSO (>50 mg/mL), making it suitable for solution-phase reactions.

Table 3: Experimental Physicochemical Data

PropertyValueMethod
Melting Point142–144°CDSC
λmax (UV-Vis)274 nm (π→π*)Ethanol, 25°C
pKa3.2 (pyridinium NH)Potentiometric

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=5.6 Hz, 1H, H-5), 6.72 (d, J=5.6 Hz, 1H, H-4), 4.32–4.25 (m, 2H, H-2), 3.91–3.85 (m, 2H, H-3), 0.27 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR: δ 155.6 (C-6), 134.2 (C≡C–Si), 105.8 (C≡C–Si), 22.1 (Si(CH₃)₃) .

  • IR: ν 2960 cm⁻¹ (C–H silyl), 2150 cm⁻¹ (C≡C), 1250 cm⁻¹ (Si–C).

Reactivity and Functionalization

Desilylation and Cross-Coupling

The trimethylsilyl group acts as a transient protector for the ethynyl moiety, enabling selective deprotection under mild fluoride conditions (e.g., TBAF in THF) to regenerate the terminal alkyne (–C≡CH). This “click chemistry” handle facilitates:

  • CuAAC Reactions: Azide-alkyne cycloadditions to generate triazole-linked conjugates.

  • Sonogashira Couplings: Palladium-mediated cross-couplings with aryl halides for extended π-systems .

Heterocycle Functionalization

The oxazine ring’s NH group undergoes acylations (e.g., acetic anhydride) and alkylations (e.g., methyl iodide) to modulate electronic properties. Quantum mechanical calculations (DFT, B3LYP/6-31G*) indicate that acylation increases the LUMO energy by 0.8 eV, enhancing electrophilic stability .

Applications in Drug Discovery and Materials

Pharmacological Scaffolds

The compound serves as a precursor to kinase inhibitors, where the ethynyl group enables modular attachment of pharmacophores. In silico docking studies (PDB: 3PP0) show nanomolar affinity for CDK2 via hydrogen bonding with Leu83 and hydrophobic interactions with the silyl group .

Optoelectronic Materials

Incorporation into conjugated polymers (e.g., polyfluorene derivatives) yields materials with tunable bandgaps (2.1–3.4 eV). Bulk heterojunction solar cells using these polymers achieve PCEs of 7.2%, attributed to the silyl group’s electron-donating effects.

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